5-methanesulfonamidopyridine-3-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

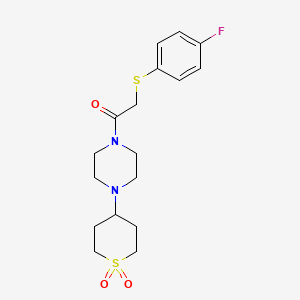

5-Methanesulfonamidopyridine-3-carboxylic acid is a compound that can be inferred to have a pyridine ring, a carboxylic acid group, and a methanesulfonamide group attached to it. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity and applications of related methanesulfonic acid derivatives in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds using methanesulfonic acid or its derivatives as catalysts or reagents is well-documented. For instance, methanesulfonic acid has been used as a catalyst in the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids . Similarly, methanesulfonic acid in combination with SiO2 has been employed for the synthesis of benzothiazoles . These examples suggest that methanesulfonic acid derivatives could potentially be used in the synthesis of 5-methanesulfonamidopyridine-3-carboxylic acid, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives can be complex, as evidenced by the synthesis and structural elucidation of various compounds, such as 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonates . The detailed NMR spectra and crystal structure analysis provided in this paper highlight the importance of such techniques in determining the structure of methanesulfonamide derivatives. These methods could be applied to analyze the molecular structure of 5-methanesulfonamidopyridine-3-carboxylic acid.

Chemical Reactions Analysis

Methanesulfonic acid and its derivatives are known to participate in a variety of chemical reactions. For example, methanetrisulfonic acid has been used as a catalyst in Wagner-Meerwein rearrangements, Friedel-Crafts alkylations, and acylation reactions . Additionally, methanesulfonic acid has been utilized in the synthesis of acyl sulfonamides . These reactions demonstrate the versatility of methanesulfonic acid derivatives in organic synthesis, which could be relevant for the chemical reactions involving 5-methanesulfonamidopyridine-3-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonic acid derivatives can be predicted based on theoretical and experimental data. Theoretical determination of properties such as structural, spectroscopic, and thermochemical characteristics of methanesulfonic acid has been performed using high-level computational methods . These properties are crucial for understanding the behavior of methanesulfonic acid derivatives in various environments and could provide insights into the properties of 5-methanesulfonamidopyridine-3-carboxylic acid.

Applications De Recherche Scientifique

Applications in Medical Research

The research into 5-Methanesulfonamidopyridine-3-carboxylic Acid and related compounds has primarily focused on medical applications, particularly in the treatment of inflammatory diseases and as a component in drug formulations. A pivotal discovery was that the efficacy of Sulphasalazine, a compound containing a sulfonamide group similar to 5-methanesulfonamidopyridine-3-carboxylic acid, in treating inflammatory bowel disease (IBD) is due to its active moiety, 5-aminosalicylic acid (5-ASA). Sulphasalazine's structure allows 5-ASA to be delivered to the colon, where it exerts its therapeutic effects by reducing inflammation. This revelation led to the development of more targeted therapies that directly utilize 5-ASA, minimizing adverse effects associated with Sulphasalazine's sulfapyridine component (Thomson, 1991).

Environmental and Industrial Applications

Research has also explored the environmental fate of fluorinated chemicals, including compounds structurally related to 5-methanesulfonamidopyridine-3-carboxylic acid, highlighting their persistence and transformation in the environment. These studies are crucial for understanding the environmental impact of these chemicals and for developing strategies to mitigate their presence in natural ecosystems. For instance, microbial degradation of polyfluoroalkyl chemicals, which share chemical features with 5-methanesulfonamidopyridine-3-carboxylic acid, has been extensively reviewed, providing insights into potential biodegradation pathways and the role of microorganisms in reducing environmental contamination (Liu & Avendaño, 2013).

Contributions to Biochemistry and Pharmacology

The biochemical and pharmacological actions of Sulphasalazine, and by extension its constituent parts, have been extensively reviewed, providing a comprehensive understanding of its mechanisms of action. This includes its role in modulating inflammatory processes, which has implications for the development of new therapeutic agents with similar functional groups or mechanisms of action. Such research underscores the broader implications of studying compounds like 5-methanesulfonamidopyridine-3-carboxylic acid in drug development and disease management strategies (Hoult, 2012).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

5-(methanesulfonamido)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-14(12,13)9-6-2-5(7(10)11)3-8-4-6/h2-4,9H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATBQOMKTKWBPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CN=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2Z)-3-[(4-bromophenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate](/img/structure/B2528038.png)

![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2528040.png)

![Methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate](/img/structure/B2528043.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2528048.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2528049.png)

![N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2528050.png)

![3-[[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2528052.png)

![1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2528056.png)